tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
Description
tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a chiral carbamate derivative characterized by its stereochemical R-configuration, a benzyloxy-protected hydroxyl group at the 3-position, and a hydroxymethyl group at the 2-position of the propyl backbone. Its molecular formula, InChIKey, and SMILES notation are well-documented, highlighting its structural uniqueness . The benzyloxy group serves as a protective moiety, while the hydroxymethyl group offers a site for further functionalization. This compound is typically synthesized via carbamate-forming reactions under anhydrous conditions, often using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine, as observed in analogous syntheses . Its applications span intermediates in pharmaceutical synthesis and peptidomimetic chemistry, where stereochemistry and protective group strategies are critical .
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17-9-14(10-18)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |
InChI Key |
LRIXBERKCUIKJB-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components and Conditions
| Component | Role | Typical Conditions |
|---|---|---|
| Amine precursor | Nucleophile | Chiral amine such as (R)-3-(benzyloxy)-2-(hydroxymethyl)propylamine |
| Di-tert-butyl dicarbonate (Boc2O) | Carbamate source | 1.0–1.5 equivalents, anhydrous solvent (e.g., dichloromethane) |
| Base (e.g., triethylamine, sodium bicarbonate) | Acid scavenger | 1.0–2.0 equivalents, room temperature to 0 °C |
| Solvent | Medium | Anhydrous dichloromethane, ethyl acetate, or ethylene glycol dimethyl ether |
| Temperature | Reaction control | 0 °C to room temperature |
| Reaction time | Completion | 1–24 hours depending on scale and conditions |
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc2O, releasing tert-butanol as a byproduct and forming the carbamate linkage.
Specific Preparation Methods
Boc Protection of Chiral Amino Alcohols
A common synthetic route starts from chiral amino alcohols such as N-BOC-D-serine derivatives or related precursors. The process involves:
- Formation of a mixed anhydride intermediate using isobutyl chlorocarbonate and N-methylmorpholine as a base.
- Subsequent condensation with benzylamine to introduce the benzyloxy group.
- Final Boc protection step using di-tert-butyl dicarbonate in the presence of sodium bicarbonate or triethylamine.
This method yields the target carbamate with high stereochemical fidelity and good yields (up to 93% reported).
Direct Carbamate Formation Using Boc2O
Another approach involves dissolving the amine precursor in an aprotic solvent such as ethylene glycol dimethyl ether, followed by the addition of N-methylmorpholine and tert-butyl chloroformate (a Boc source alternative). This method allows for efficient carbamate formation under mild conditions, often at room temperature, with reaction times around 24 hours.
Representative Experimental Procedure
| Step | Procedure Description |
|---|---|
| 1 | Dissolve chiral amine precursor in anhydrous dichloromethane under nitrogen atmosphere. |
| 2 | Add triethylamine dropwise at 0 °C to neutralize HCl formed during reaction. |
| 3 | Slowly add di-tert-butyl dicarbonate (Boc2O) while maintaining temperature at 0–5 °C. |
| 4 | Stir the reaction mixture at room temperature for 12–24 hours. |
| 5 | Quench reaction with aqueous ammonium chloride solution, extract organic layer. |
| 6 | Wash organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. |
| 7 | Purify crude product by silica gel chromatography to obtain this compound as a colorless oil or solid. |
Yield typically ranges from 70% to 93% depending on scale and purity requirements.
Reaction Mechanism Overview
The carbamate formation mechanism involves:
- Nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon of Boc2O.
- Formation of a tetrahedral intermediate.
- Elimination of tert-butanol, resulting in the carbamate linkage.
- Base scavenges the released acid to drive the reaction forward.
This mechanism ensures selective protection of the amine group while preserving other functional groups such as hydroxymethyl and benzyloxy moieties.
Comparative Table of Preparation Methods
Research Findings and Notes
- The presence of the benzyloxy group requires careful control of reaction conditions to avoid side reactions such as nucleophilic substitution or oxidation.
- The hydroxymethyl group remains intact during Boc protection, allowing for further functionalization post-synthesis.
- The stereochemistry (R-configuration) is preserved throughout the synthesis, critical for biological activity and downstream applications.
- Purification by silica gel chromatography is effective in removing unreacted starting materials and side products.
- Industrial methods emphasize continuous flow techniques to improve reproducibility and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like NaOCH3
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs that target specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and release of the free amine.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Stereochemical Influence : The R-configuration in the target compound contrasts with the S-configuration in compound 15 , which may lead to divergent biological activities or binding affinities in chiral environments.
- Protective Group Strategies : The benzyloxy group in the target compound is less reactive than the tosyloxy group in 13d, which is a superior leaving group for nucleophilic substitutions .
- Complexity and Applications : Compound 21 incorporates a glycoside core and boronate ester, enabling applications in stereoselective synthesis and cross-coupling reactions, unlike the simpler carbamate backbone of the target molecule.
Stability and Handling
Biological Activity
tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a compound with the molecular formula C₁₅H₂₃NO₄ and a molecular weight of 281.35 g/mol. Its structure features a tert-butyl group, a benzyloxy moiety, and a hydroxymethyl group, which contribute to its potential applications in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The compound is characterized by the following structural features:
- tert-butyl group : Provides steric bulk and hydrophobic characteristics.
- Benzyloxy moiety : Enhances lipophilicity and may influence binding interactions.
- Hydroxymethyl group : Potentially reactive site for further chemical modifications.
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, its structural analogs suggest potential interactions with various biological targets.
Interaction Studies
Research indicates that compounds similar to this compound may interact with enzymes and receptors, modulating biological pathways. For instance:
- Cytotoxicity : Related compounds have shown moderate cytotoxicity against cancer cell lines such as A549, indicating potential antitumor properties .
- Antitubercular Activity : Some carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis, suggesting that similar structures may also possess antimicrobial properties .
Case Studies and Research Findings
- Cytotoxicity Assessment :
-
In Vivo Studies :
- In vivo studies on structurally related compounds have shown promising results in reducing bacterial loads in mouse models infected with M. tuberculosis. For example, a compound with structural similarities was administered at 100 mg/kg/day and resulted in significant reductions in bioluminescence intensity in infected tissues . This suggests that this compound could be evaluated for similar therapeutic effects.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| (S)-Benzyl (1-hydroxypropan-2-yl)carbamate | 66674-16-6 | Moderate cytotoxicity | 50 |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid | 1676-75-1 | Antitubercular activity | 5 |
| Tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | 23680-31-1 | Moderate antimicrobial activity | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
